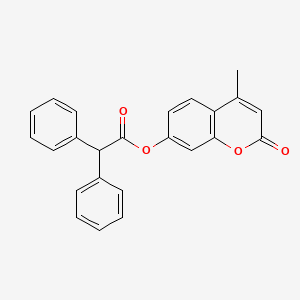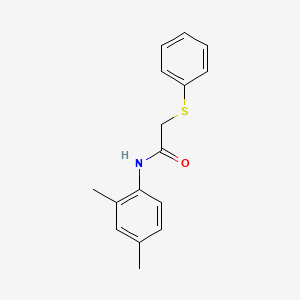
N-(2,4-dimethylphenyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(phenylthio)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a derivative of thioacetamide and is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with carbon disulfide, followed by the reaction with chloroacetic acid and phenylthiourea. In
Mécanisme D'action
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may activate the olfactory receptors in animals, leading to increased feed intake and improved growth performance. In addition, DMPT may have direct effects on various physiological and biochemical processes, including the regulation of gene expression, modulation of the immune system, and scavenging of free radicals.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects in animals. In poultry, DMPT supplementation has been associated with increased body weight gain, feed intake, and feed efficiency. In fish, DMPT has been shown to improve growth performance, immune function, and stress tolerance. In addition, DMPT has been shown to have anti-inflammatory and anti-oxidant effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized and purified. In addition, DMPT has been extensively studied, and its effects on various physiological and biochemical processes are well documented. However, DMPT has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species, age, and sex of the animals used in the experiments.
Orientations Futures
There are several future directions for DMPT research. First, further studies are needed to elucidate the mechanism of action of DMPT and its effects on various physiological and biochemical processes. Second, more research is needed to determine the optimal dosage and duration of DMPT supplementation for different animal species and production systems. Third, the potential applications of DMPT in other fields, such as human medicine and environmental science, should be explored. Finally, the safety and environmental impact of DMPT use should be carefully evaluated to ensure its sustainable and responsible use.
Conclusion
In conclusion, DMPT is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is synthesized through a multi-step process and has been extensively studied for its effects on various physiological and biochemical processes. Although DMPT has some limitations for lab experiments, its potential benefits make it a promising area of research. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in different fields.
Méthodes De Synthèse
DMPT is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with carbon disulfide, followed by the reaction with chloroacetic acid and phenylthiourea. The reaction yields DMPT as a white crystalline solid with a melting point of 84-86°C. The purity of DMPT can be further improved through recrystallization.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock and poultry. In aquaculture, DMPT has been used as a feed attractant and growth promoter for fish and shrimp. In medicine, DMPT has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-8-9-15(13(2)10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLKTWXRIRIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

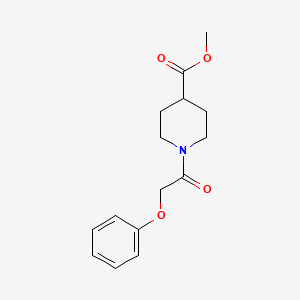
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)
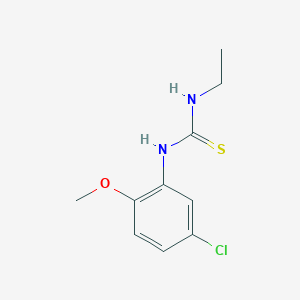
![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)
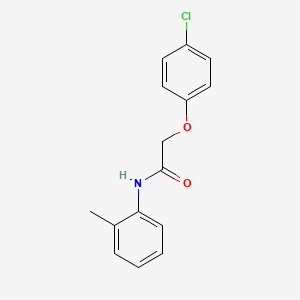

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
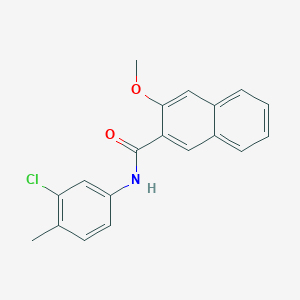
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)
